An In-depth Technical Guide to 2-(Pyridin-2-yl)acetyl Chloride: Core Properties and Applications
An In-depth Technical Guide to 2-(Pyridin-2-yl)acetyl Chloride: Core Properties and Applications
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 2-(Pyridin-2-yl)acetyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry.
Core Properties
2-(Pyridin-2-yl)acetyl chloride is a reactive chemical intermediate characterized by a pyridine ring attached to an acetyl chloride moiety.[1] This structure imparts a high degree of electrophilicity to the carbonyl carbon, making it a versatile reagent for acylation reactions.[1]
Table 1: Physicochemical Properties of 2-(Pyridin-2-yl)acetyl Chloride
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO | [1][2][3] |
| Molecular Weight | 155.58 g/mol | [1][3] |
| CAS Number | 144659-13-2 | [1][2] |
| IUPAC Name | 2-pyridin-2-ylacetyl chloride | [1] |
| Appearance | Yellowish liquid | [2] |
| Boiling Point | N/A | [2] |
| Melting Point | N/A | [2] |
| Solubility | N/A | [2] |
| Canonical SMILES | C1=CC=NC(=C1)CC(=O)Cl | [1] |
| InChI Key | JMZMVURYVHXGKK-UHFFFAOYSA-N | [1] |
Chemical Reactivity and Profile
The reactivity of 2-(Pyridin-2-yl)acetyl chloride is dominated by its acyl chloride functional group, which is highly susceptible to nucleophilic attack.[1][3] This reactivity makes it an excellent acylating agent.
Key reactions include:
-
Reaction with Alcohols: It readily reacts with alcohols to form esters, releasing hydrogen chloride as a byproduct.[1]
-
Reaction with Amines: It reacts with amines to form amides.[3]
-
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(pyridin-2-yl)acetic acid and hydrochloric acid.[3][4] This moisture sensitivity necessitates handling under inert and dry conditions.[4]
The nitrogen atom in the pyridine ring influences the compound's electronic properties and reactivity compared to its carbocyclic analog, benzoyl chloride.[3]
Synthesis and Experimental Protocols
Synthesis Workflow
The most common method for the synthesis of 2-(Pyridin-2-yl)acetyl chloride involves the reaction of 2-(pyridin-2-yl)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
General Experimental Protocol for Acylation
The following is a generalized protocol for the acylation of a nucleophile (e.g., an alcohol or amine) using 2-(Pyridin-2-yl)acetyl chloride.
-
Preparation: Dissolve the nucleophile (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-(Pyridin-2-yl)acetyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled mixture with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Research and Development
2-(Pyridin-2-yl)acetyl chloride is a valuable building block in several areas of chemical and pharmaceutical research.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various therapeutic agents.[2][3] Its derivatives have been investigated for their potential as anti-inflammatory and anti-fibrotic drugs.[1] Some studies have shown that compounds synthesized from this precursor can inhibit collagen production, which is beneficial in treating fibrotic diseases.[1]
-
Organic Synthesis: As a versatile intermediate, it is widely used in organic synthesis to introduce the 2-(pyridin-2-yl)acetyl moiety into more complex molecules.[1][2]
-
Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides.[3] 2-(Pyridin-2-yl)acetyl chloride serves as a precursor for the development of new agrochemicals.[2][3]
-
Materials Science: The reactive acyl chloride group allows for its incorporation into functional materials.[1]
Reaction Pathway with Nucleophiles
The primary utility of 2-(Pyridin-2-yl)acetyl chloride in synthesis is its reaction with nucleophiles to form a new acyl derivative.
Safety and Handling
Due to its reactivity, 2-(Pyridin-2-yl)acetyl chloride must be handled with care.
-
Corrosivity: It is a corrosive compound that can cause severe skin burns and eye damage.[2][5]
-
Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[4] Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container under an inert atmosphere.[4]
-
Inhalation: Inhalation can cause irritation to the respiratory system.[2][5] All handling should be performed in a well-ventilated fume hood.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, must be worn when handling this compound.[6]
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5] For spills, use an inert absorbent material and dispose of it as hazardous waste.[4] Do not use water to clean up spills.[4][5]
References
- 1. Buy 2-(Pyridin-2-yl)acetyl chloride | 144659-13-2 [smolecule.com]
- 2. Cas 144659-13-2,2-(pyridin-2-yl)acetyl chloride | lookchem [lookchem.com]
- 3. Buy 2-(Pyridin-3-yl)acetyl chloride | 120067-55-2 [smolecule.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
